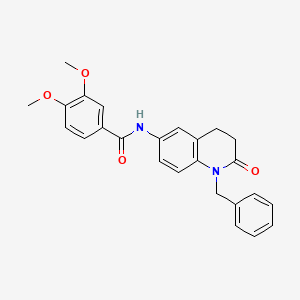

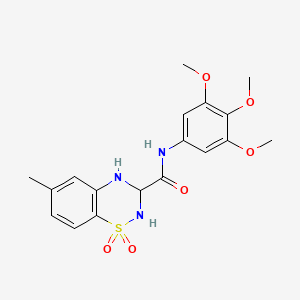

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, commonly known as 'BTQ', is a heterocyclic compound that has been extensively studied for its potential in various scientific applications. It is a synthetic compound that belongs to the class of quinoline derivatives and has a molecular weight of 422.5 g/mol.

Applications De Recherche Scientifique

Sigma-2 Receptor Probes

A study by Xu et al. (2005) developed N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs as sigma-2 receptor probes. These compounds were radiolabeled and evaluated for binding to sigma-2 receptors, showing high affinity and potential for studying sigma-2 receptors in vitro (Xu et al., 2005).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) investigated a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation using PET in patients with malignant neoplasms. The study evaluated the safety, dosimetry, and feasibility of this approach (Dehdashti et al., 2013).

Thermal Fragmentation Studies

Gaber et al. (2008) conducted thermal fragmentation studies on N-arylbenzamide oximes and O-phenylsulfonyloxime derivatives. These studies provided insights into the fragmentation mechanisms of these compounds under different conditions (Gaber et al., 2008).

Synthetic Route Development

Yoshida et al. (2014) developed a practical and scalable synthetic route for YM758 monophosphate, a molecule related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide. This synthesis was important for producing If channel inhibitors (Yoshida et al., 2014).

Imaging Sigma2 Receptor Status of Tumors

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and were considered suitable for imaging the sigma2 receptor status (Tu et al., 2007).

Metabolite Identification

Umehara et al. (2009) identified metabolites of a novel inhibitor of the If current channel, demonstrating its potential for treating stable angina and atrial fibrillation. The study explored renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Palladium-Catalyzed Synthesis

Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, involving a palladium-catalyzed reaction of o-aminobenzamides with benzyl alcohols. This method is significant for constructing quinazolinones (Hikawa et al., 2012).

Fine-tuned Control in Oxidation Reactions

Kim et al. (2001) explored the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, demonstrating fine-tuned control over bromination and oxidation reactions. This study is relevant for understanding reaction mechanisms in organic synthesis (Kim et al., 2001).

Rh(III)-Catalyzed Olefination

Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination using N-methoxybenzamides, showcasing a mild and selective process for producing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Synthesis of Alkaloids

Huang et al. (2004) described the synthesis of (±)-Glaucine and (±)-Neospirodienone via an one-pot Bischler-Napieralski reaction and oxidative coupling, demonstrating the versatility of these methods in producing complex alkaloids (Huang et al., 2004).

SRN1 Reactions in DMSO

Guastavino et al. (2006) achieved the synthesis of 3-substituted isoquinolin-1-(2H)-ones by photostimulated SRN1 reactions in DMSO, highlighting a novel approach to synthesizing these compounds (Guastavino et al., 2006).

Cyclization of N-Linked Carbohydrates

Harvey (2000) examined electrospray and collision-induced dissociation fragmentation spectra of derivatives prepared from N-linked glycans, contributing to the understanding of carbohydrate chemistry (Harvey, 2000).

Enantioselective Synthesis of Alkaloids

Blank and Opatz (2011) reported the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showing the potential for producing these compounds from a deprotonated α-aminonitrile (Blank & Opatz, 2011).

Free Radical Scavengers from Streptomyces

Kim et al. (1996) isolated benzastatins A, B, C, and D from Streptomyces nitrosporeus 30643, which exhibited activity as free radical scavengers and showed potential in inhibiting glutamate toxicity (Kim et al., 1996).

Copper-Catalyzed Intramolecular Amination

Yamamoto et al. (2016) explored a copper-catalyzed intramolecular amination for synthesizing isoindolinones, highlighting the significance of this method in medicinal chemistry (Yamamoto et al., 2016).

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-12-8-19(15-23(22)31-2)25(29)26-20-10-11-21-18(14-20)9-13-24(28)27(21)16-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIPBCZGNVURPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)

![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)

![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)